molecular formula C3H9N3O2 B14246799 N-Hydroxy-2,2-dimethylhydrazine-1-carboxamide CAS No. 209545-30-2

N-Hydroxy-2,2-dimethylhydrazine-1-carboxamide

Cat. No.: B14246799
CAS No.: 209545-30-2
M. Wt: 119.12 g/mol
InChI Key: UTWBVBCGSJKABE-UHFFFAOYSA-N
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Description

N-Hydroxy-2,2-dimethylhydrazine-1-carboxamide is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a hydroxy group, a dimethylhydrazine moiety, and a carboxamide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,2-dimethylhydrazine-1-carboxamide typically involves the reaction of 2,2-dimethylhydrazine with a suitable carboxamide precursor under controlled conditions. One common method involves the use of methanesulfonic acid as a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions in a solvent such as methanol to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,2-dimethylhydrazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted hydrazine compounds. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

N-Hydroxy-2,2-dimethylhydrazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-Hydroxy-2,2-dimethylhydrazine-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethylhydrazine moiety can interact with nucleophilic sites on proteins, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-2,2-dimethylhydrazine-1-carboxamide: Unique due to its specific combination of functional groups.

    N-Hydroxy-2,2-dimethylhydrazine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    2,2-Dimethylhydrazine-1-carboxamide: Lacks the hydroxy group, affecting its reactivity and interactions.

Uniqueness

This compound is unique due to the presence of both hydroxy and carboxamide groups, which allow it to participate in a wider range of chemical reactions and interactions compared to similar compounds. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

209545-30-2

Molecular Formula

C3H9N3O2

Molecular Weight

119.12 g/mol

IUPAC Name

1-(dimethylamino)-3-hydroxyurea

InChI

InChI=1S/C3H9N3O2/c1-6(2)4-3(7)5-8/h8H,1-2H3,(H2,4,5,7)

InChI Key

UTWBVBCGSJKABE-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=O)NO

Origin of Product

United States

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